![molecular formula C22H18N2O4S B2700495 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 941891-24-3](/img/structure/B2700495.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Phenyl-substituted benzoxazole and ethylsulfonyl chloride.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. This intermediate is then subjected to further functionalization to introduce the phenyl and ethylsulfonyl groups.
-
Formation of Benzoxazole Ring
Reactants: o-Aminophenol and a carboxylic acid derivative.
Conditions: Cyclization is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the ethylsulfonyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the benzamide group to an amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines in the presence of a base such as sodium hydride (NaH).
Wissenschaftliche Forschungsanwendungen
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique electronic properties.
-
Biology
- Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its ability to inhibit specific enzymes or receptors.
-
Industry
- Used in the development of advanced materials such as polymers and coatings.
- Employed in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzoxazole moiety can interact with aromatic amino acids in the active site of enzymes, while the ethylsulfonyl group can form hydrogen bonds with surrounding residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide
- Similar structure but lacks the ethylsulfonyl group.
- Used in similar applications but may have different reactivity and properties.
-
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
- May exhibit different solubility and reactivity.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Biologische Aktivität
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
This structure incorporates a benzo[d]oxazole moiety, which is known for its bioactive properties, and an ethylsulfonyl group that enhances solubility and bioavailability.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response .
2. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of benzoxazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
The anticancer activity of this compound has been evaluated in several cancer cell lines. It has shown promising results in inhibiting cell proliferation in breast cancer and leukemia models. The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of apoptotic pathways, including downregulation of anti-apoptotic proteins .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models of inflammation showed that administration of this compound significantly reduced paw edema induced by carrageenan, further confirming its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Aspirin | High | Low | Low |
Dexamethasone | Very High | Low | Moderate |
Ciprofloxacin | Low | Very High | Low |
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-7-5-6-16(14-18)21(25)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYCNYOPMGUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.